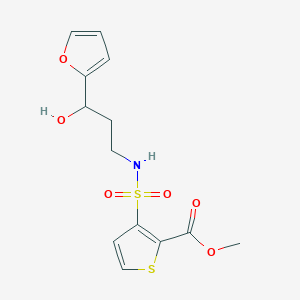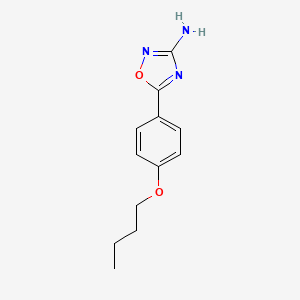
5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound is characterized by a butoxyphenyl group attached to the 5-position of the oxadiazole ring and an amine group at the 3-position.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved through various methods. One common approach is the reaction of amidoximes with carboxylic acids or their derivatives, which can form 1,2,4-oxadiazoles under certain conditions. Another method involves the cycloaddition of nitrile oxides to suitable substrates followed by hydrolysis, as mentioned in the synthesis of 1,2,4-oxadiazolin-5-ones, which are related to oxadiazoles and can serve as precursors or protecting groups for amidines . Additionally, photochemical synthesis has been reported for the formation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the irradiation of a furazan derivative in the presence of a nitrogen nucleophile . These methods could potentially be adapted for the synthesis of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of heteroatoms in the ring contributes to the compound's electronic properties and reactivity. The substitution pattern on the oxadiazole ring, such as the butoxyphenyl group at the 5-position, can significantly influence the compound's physical and chemical properties, as well as its potential biological activity .
Chemical Reactions Analysis
1,2,4-oxadiazoles can undergo various chemical reactions, including nucleophilic substitution, depending on the nature of the substituents and reaction conditions. For instance, the reaction of 1,3,4-oxadiazole with primary amines can lead to the formation of triazole derivatives . Although the specific reactions of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine are not detailed in the provided papers, similar reactivity patterns can be expected.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The presence of the oxadiazole ring imparts a degree of aromaticity, which can affect the compound's stability and electronic properties. Substituents like the butoxyphenyl group can alter the lipophilicity, which in turn can influence the solubility and potential biological interactions of the compound. The amine group at the 3-position is a site for potential protonation or further chemical modification .
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Design
5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine, as part of the 1,2,4-oxadiazole derivatives, is involved in novel synthetic methodologies that allow for the efficient creation of complex molecules. For instance, Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a one-pot, four-component condensation reaction. This approach offers an alternative method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, highlighting the versatility of 1,2,4-oxadiazole chemistry in drug design and discovery (Ramazani & Rezaei, 2010).
Biological Activities and Potential Therapeutic Applications
1,3,4-Oxadiazoles, including derivatives like 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine, have been extensively studied for their biological activities. Al-Wahaibi et al. (2021) explored the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases. These compounds displayed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Propriétés
IUPAC Name |
5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWULFNVMCVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
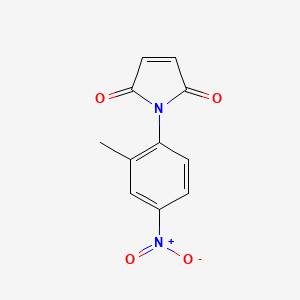
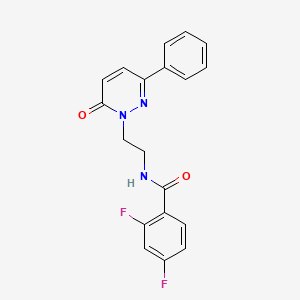
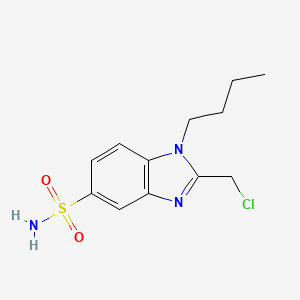
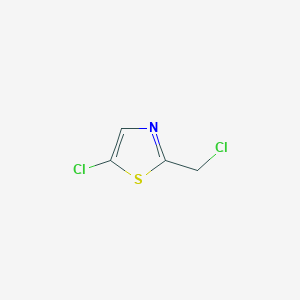

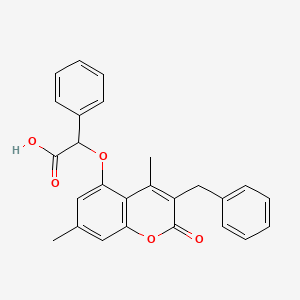
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
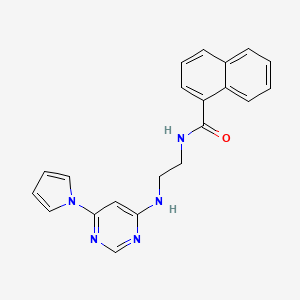
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)
